N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(5-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
The compound “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINE” is a complex organic molecule that features a combination of benzodioxole, oxazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and indole moieties, followed by their coupling through various organic reactions. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3], 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The oxazole ring can be reduced to form different derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the oxazole ring can yield amines.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The molecular targets include microtubules and their component protein, tubulin, which are crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar structure and have been studied for their anticancer properties.
(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: Another compound with a benzodioxole moiety, studied for its biological activities.
Uniqueness
The uniqueness of “({5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINE” lies in its combination of benzodioxole, oxazole, and indole moieties, which confer unique chemical and biological properties. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-(5-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C25H29N3O5/c1-15-4-5-21-20(8-15)16(12-27-21)6-7-26-13-18-11-19(33-28-18)9-17-10-22(29-2)24-25(23(17)30-3)32-14-31-24/h4-5,8,10,12,19,26-27H,6-7,9,11,13-14H2,1-3H3 |
InChI Key |
RPPSDNGAZLERCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNCC3=NOC(C3)CC4=CC(=C5C(=C4OC)OCO5)OC |
Origin of Product |
United States |
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